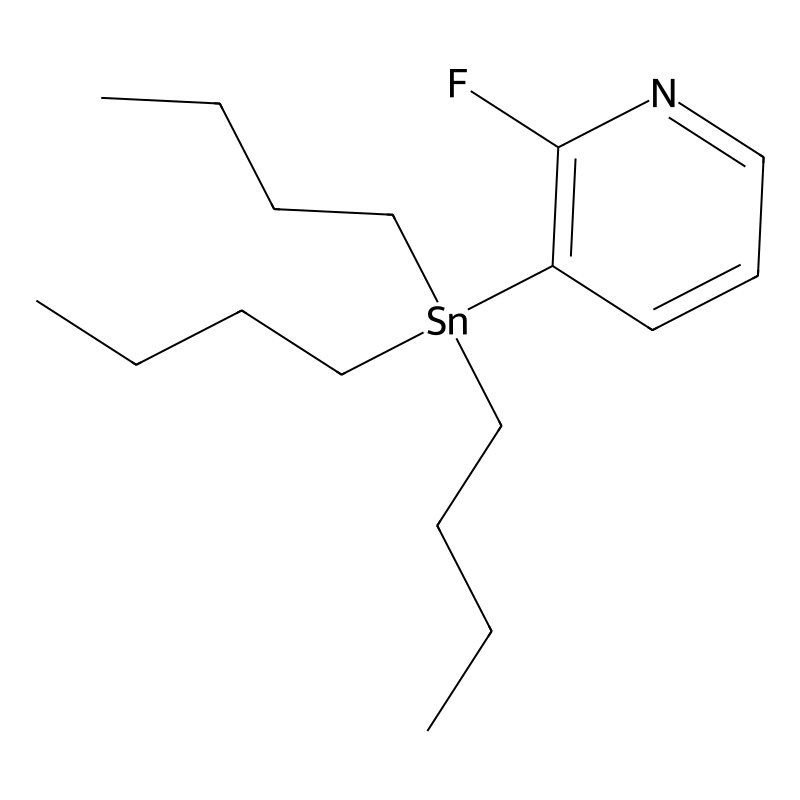2-Fluoro-3-(tributylstannyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Fluorinated Pyridines
Scientific Field: This falls under the field of Organic Chemistry, specifically the synthesis of fluorinated compounds.
Summary of Application: Fluoropyridines, including “2-Fluoro-3-(tributylstannyl)pyridine”, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are used as building blocks in the synthesis of various compounds.
Methods of Application: The synthesis of fluoropyridines involves various reactions, including the Umemoto reaction and Balts-Schiemann reaction . Specific methods and parameters would depend on the desired fluoropyridine compound.
Results or Outcomes: Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of various biologically active compounds and potential imaging agents .
Use in Agriculture
Scientific Field: This falls under the field of Agricultural Chemistry.
Summary of Application: Fluorine-containing substituents, such as those in “2-Fluoro-3-(tributylstannyl)pyridine”, are often incorporated into carbocyclic aromatic rings. These modified structures are used in the development of new agricultural products .
Methods of Application: The specific methods of application would depend on the agricultural product being developed. Typically, the fluorine-containing compound would be incorporated into the molecular structure of the product .
Use in Pharmaceutical Industry
Scientific Field: This falls under the field of Pharmaceutical Chemistry.
Summary of Application: Trifluoromethylpyridines, which include “2-Fluoro-3-(tributylstannyl)pyridine”, are used as key structural motifs in active pharmaceutical ingredients .
Methods of Application: The specific methods of application would depend on the pharmaceutical product being developed. Typically, the trifluoromethylpyridine compound would be incorporated into the molecular structure of the product .
Results or Outcomes: Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in Herbicides and Insecticides
Scientific Field: This falls under the field of Pesticide Chemistry.
Summary of Application: “2-Fluoro-3-(tributylstannyl)pyridine” and similar compounds have been used as starting materials for the synthesis of some herbicides and insecticides .
Methods of Application: The specific methods of application would depend on the herbicide or insecticide being developed. Typically, the fluorine-containing compound would be incorporated into the molecular structure of the product .
2-Fluoro-3-(tributylstannyl)pyridine is an organotin compound characterized by a pyridine ring substituted with a fluorine atom and a tributylstannyl group. Its molecular formula is C17H30FNSn, and it has a molecular weight of approximately 386.14 g/mol. The presence of the tributylstannyl group enhances its utility in various
There is no documented information on the mechanism of action of 2-Fluoro-3-(tributylstannyl)pyridine.
Organotin compounds can exhibit various hazards, including:
- Toxicity: Tributyltin compounds can be toxic if ingested, inhaled, or absorbed through the skin.
- Flammability: The organic components of the molecule may be flammable.
- Reactivity: Organotin compounds can react with certain oxidizing agents.
- Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, allowing for the formation of diverse products.
- Coupling Reactions: It is prominently used in Stille cross-coupling reactions, where it reacts with organic halides or pseudohalides in the presence of palladium catalysts to form carbon-carbon bonds. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps .
Common Reaction Conditions- Reagents: Palladium(0) or palladium(II) complexes are typically used as catalysts.
- Bases: Sodium hydride or potassium tert-butoxide are common bases employed to deprotonate starting materials.
- Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used solvents for these reactions .
The synthesis of 2-Fluoro-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine derivative. A common method includes:
- Starting Material: 2-Fluoro-3-methylpyridine.
- Reagent: Tributyltin chloride.
- Base: Sodium hydride or potassium tert-butoxide is added to facilitate the reaction.
The process may be scaled up for industrial production using large reactors to ensure high yield and purity, followed by purification techniques such as distillation or chromatography .
2-Fluoro-3-(tributylstannyl)pyridine serves several important roles in organic synthesis:
- Building Block: It is utilized as a key intermediate in the synthesis of complex organic molecules.
- Palladium-Catalyzed Reactions: Its ability to participate in Stille cross-coupling reactions makes it valuable for creating biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Several compounds share structural similarities with 2-Fluoro-3-(tributylstannyl)pyridine. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | Methyl group at the 4-position alters reactivity. |
| 3-Fluoro-5-(tributylstannyl)pyridine | Lacks methyl substitution, affecting properties. |
| 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine | Contains chlorine instead of methyl; different reactivity profile. |
The uniqueness of 2-Fluoro-3-(tributylstannyl)pyridine lies in its specific substitution pattern, which influences its reactivity and suitability for particular synthetic applications compared to its analogs .
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard








